molecular formula C19H23N3O2 B2388609 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2097922-88-6

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2388609
CAS No.: 2097922-88-6
M. Wt: 325.412
InChI Key: HPNKQJZPXUSYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a pyridine ring, a methoxyphenyl group, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclopropanation of a suitable pyridine derivative using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Methoxyphenyl Group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridine rings using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-hydroxyphenyl)ethyl]urea: Similar structure with a hydroxyl group instead of a methoxy group.

    3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-chlorophenyl)ethyl]urea: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-17-7-2-14(3-8-17)10-11-20-19(23)22-13-15-4-9-18(21-12-15)16-5-6-16/h2-4,7-9,12,16H,5-6,10-11,13H2,1H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNKQJZPXUSYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.